1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol
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Overview
Description
1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a hydroxyl group at the 3-position
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Benzoyl Group: The 3-chloro-5-fluorobenzoyl group can be introduced via acylation reactions using reagents such as 3-chloro-5-fluorobenzoyl chloride.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective hydroxylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms on the benzoyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of specific chemical modifications on biological activity.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidin-2-one Derivatives: These compounds also feature a pyrrolidine ring but differ in the substituents and their positions.
Benzoyl-Substituted Pyrrolidines: These compounds have different substituents on the benzoyl ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-8-3-7(4-9(13)5-8)11(16)14-2-1-10(15)6-14/h3-5,10,15H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHWYXNMLRLYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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